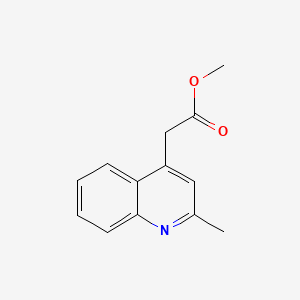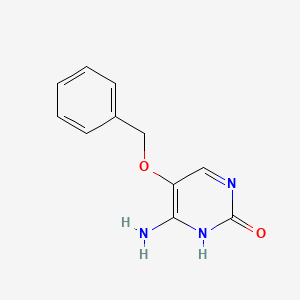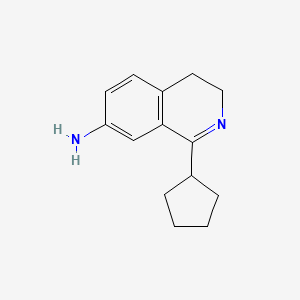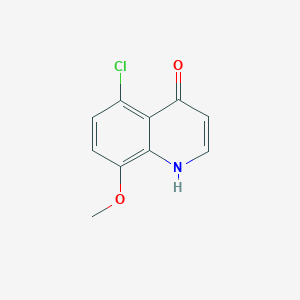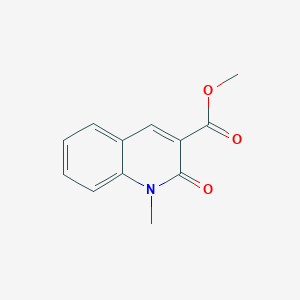
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of anthranilic acid derivatives followed by cyclization. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, leading to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
- 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids
Uniqueness
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and the ester functionality at the 3-position make it a versatile intermediate for further chemical modifications .
Eigenschaften
CAS-Nummer |
135585-55-6 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
methyl 1-methyl-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-13-10-6-4-3-5-8(10)7-9(11(13)14)12(15)16-2/h3-7H,1-2H3 |
InChI-Schlüssel |
UNJIUZWKVJLTAF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


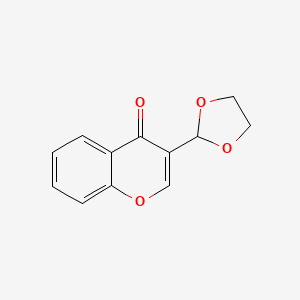
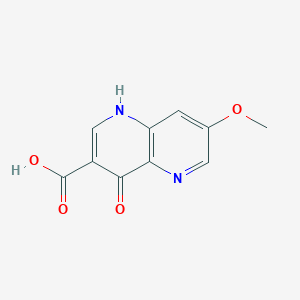
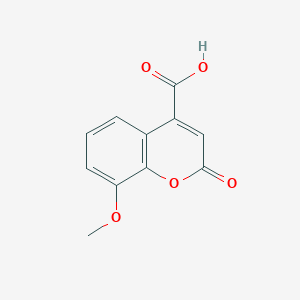
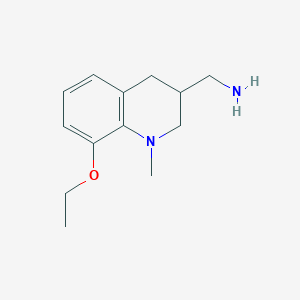
![6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B15068447.png)
![N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15068449.png)
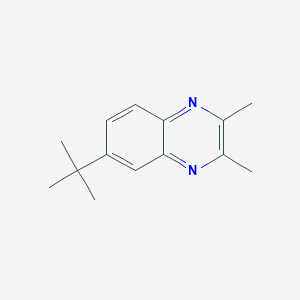
![6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B15068452.png)
